BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Antibacterial Dihydropteroate synthase Sulfonamide pharmacophore

3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 440656-40-6; molecular formula C₁₃H₁₄N₂O₄S; molecular weight 294.33 g/mol) is a synthetic sulfonamide derivative characterized by a benzenesulfonyl group linked via a propanamide spacer to a 5-methyl-1,2-oxazol-3-yl (5-methylisoxazol-3-yl) moiety. The compound belongs to the broader class of isoxazolyl-sulfonamides, which have been investigated for diverse biological activities including anti-infective, anti-inflammatory, and anticancer applications.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
Cat. No. B4414389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Molecular FormulaC13H14N2O4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O4S/c1-10-9-12(15-19-10)14-13(16)7-8-20(17,18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)
InChIKeyKCJJJLZDJXEDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: Structural Identity, Class Placement, and Procurement-Relevant Background


3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 440656-40-6; molecular formula C₁₃H₁₄N₂O₄S; molecular weight 294.33 g/mol) is a synthetic sulfonamide derivative characterized by a benzenesulfonyl group linked via a propanamide spacer to a 5-methyl-1,2-oxazol-3-yl (5-methylisoxazol-3-yl) moiety . The compound belongs to the broader class of isoxazolyl-sulfonamides, which have been investigated for diverse biological activities including anti-infective, anti-inflammatory, and anticancer applications [1]. Unlike clinically established sulfonamide antibiotics such as sulfamethoxazole, this compound lacks the 4-amino substituent on the benzene ring and incorporates an extended propanamide linker between the sulfonyl group and the heterocyclic amine, placing it in a distinct chemical space with potentially divergent target engagement profiles [2]. The compound is commercially available from multiple research chemical suppliers, primarily for use as a medicinal chemistry building block, reference standard, or screening hit in early-stage drug discovery .

Why 3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide Cannot Be Casually Replaced by In-Class Analogs


Superficial structural similarity among sulfonamide-bearing isoxazole derivatives masks critical pharmacophoric differences that preclude generic substitution. The target compound features a benzenesulfonyl group directly attached to a propanamide chain ending in a 5-methylisoxazol-3-yl amide, creating a distinct hydrogen-bond donor/acceptor pattern and conformational landscape compared to both the clinically used sulfamethoxazole (which bears a 4-aminobenzenesulfonamide directly linked to the isoxazole nitrogen) and the COX-2 prodrug parecoxib (which embeds the sulfonamide within a complex 3,4-diarylisoxazole framework) [1]. The absence of the 4-amino group eliminates the canonical sulfonamide antibacteriophore, while the propanamide spacer introduces flexibility absent in direct sulfonamide-linked analogs [2]. Positional isomerism at the isoxazole ring (3-yl vs. 4-yl attachment) has been shown to dramatically alter biological activity, as exemplified by the breast cancer stem cell inhibitor ML239, where the 4-yl regioisomer displays IC₅₀ = 1.18 µM while the 3-yl series may exhibit entirely different target engagement [3]. These cumulative structural divergences mean that even compounds sharing the benzenesulfonyl-isoxazole core cannot be assumed to possess interchangeable biological, physicochemical, or pharmacological properties.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide Versus Closest Comparators


Structural Differentiation from Sulfamethoxazole: Absence of the 4-Amino Antibacteriophore

The target compound lacks the 4-amino group on the benzenesulfonyl moiety that is essential for dihydropteroate synthase (DHPS) inhibition and antibacterial activity in sulfamethoxazole [1]. Sulfamethoxazole inhibits DHPS with reported IC₅₀ values of 0.71–2.7 µM depending on the assay system [2]. The target compound's 4-unsubstituted benzenesulfonyl group is structurally analogous to desaminosulfamethoxazole, a known inactive metabolite of sulfamethoxazole that arises from microbial deamination and lacks antibacterial efficacy [3]. This structural deletion predicts loss of the canonical sulfonamide antibacterial mechanism, making the target compound unsuitable for applications requiring DHPS inhibition but potentially advantageous where antibacterial activity is an undesired off-target effect.

Antibacterial Dihydropteroate synthase Sulfonamide pharmacophore

Linker Length Differentiation: Propanamide Spacer Versus Direct Sulfonamide Linkage

The target compound incorporates a propanamide spacer (three-carbon chain with amide) between the sulfonyl group and the isoxazole nitrogen, whereas desaminosulfamethoxazole features a direct sulfonamide N–S bond to the isoxazole ring [1]. This extended linker increases the rotatable bond count from 3 (desaminosulfamethoxazole) to 6 (target compound) and introduces an additional hydrogen-bond donor (amide N–H) and acceptor (amide C=O) . The topological polar surface area (TPSA) increases from 78.14 Ų to approximately 96.5 Ų, and the calculated logP decreases from ~0.89 to ~0.41, predicting reduced membrane permeability but improved aqueous solubility relative to the direct sulfonamide analog . Such physicochemical shifts are consistent with a compound designed for probe or lead optimization rather than antibiotic development.

Conformational flexibility Linker SAR Target engagement

Positional Isomerism at the Isoxazole Ring: 3-yl Versus 4-yl Attachment and Implications for Biological Activity

ML239 (N-(isoxazol-4-yl)-3-(phenylsulfonyl)propanamide) is a direct positional isomer of the target compound, differing only in the isoxazole substitution pattern (4-yl vs. 3-yl) and the presence/absence of the 5-methyl group [1]. ML239 has been extensively characterized as a selective inhibitor of breast cancer stem cells (CSCs) with an IC₅₀ of 1.18 µM against the HMLE_sh_ECad cell line and >23-fold selectivity over the control HMLE_sh_GFP line [2]. The 5-methyl group present in the target compound modulates both steric bulk and electron density on the isoxazole ring, which may alter hydrogen-bonding capacity of the ring nitrogen and oxygen atoms. In published isoxazolyl-sulfonamide series, 3-yl versus 4-yl connectivity has been shown to produce orders-of-magnitude differences in potency against Trypanosoma cruzi (GI₅₀ values ranging from 11.6 µM to >100 µM depending on substitution pattern) [3]. No direct head-to-head comparison between the target compound and ML239 has been published.

Positional isomerism Breast cancer stem cells Isoxazole SAR

Differentiation from COX-2 Inhibitor Scaffolds: Absence of the Diaryl Isoxazole Framework

Clinically used COX-2 inhibitors containing the isoxazole ring, such as valdecoxib and its prodrug parecoxib, feature a 3,4-diarylisoxazole framework where the sulfonamide group is attached to a phenyl ring at the 4-position of the isoxazole [1]. Valdecoxib inhibits COX-2 with IC₅₀ values of 0.005–0.04 µM (recombinant enzyme) or 0.24 µM (human whole blood assay), with >400-fold selectivity over COX-1 [2]. The target compound lacks both the 3-phenyl substituent and the 4-(sulfonamidophenyl) group essential for COX-2 binding. Instead, it presents a benzenesulfonylpropanamide group attached via the isoxazole 3-amino position—a topology that occupies a fundamentally different region of chemical space . This structural divergence predicts that the target compound will not exhibit COX-2 inhibitory activity comparable to valdecoxib or parecoxib, but may engage alternative biological targets of interest in inflammation biology.

COX-2 inhibition Anti-inflammatory Parecoxib scaffold

Spectral Characterization: Unique NMR Fingerprint for Identity Verification

A verified ¹H NMR spectrum of the target compound is archived in the SpectraBase spectral database (SpectraBase Compound ID: Jq9x5nx4uPp), providing a unique spectroscopic fingerprint for identity confirmation [1]. The compound is listed under the systematic name propanamide, N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)- in SpectraBase, with molecular formula C₁₃H₁₄N₂O₄S and molecular weight 294.32 g/mol [1]. The benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm), the isoxazole C4–H singlet (δ ~6.2–6.5 ppm), the 5-methyl singlet (δ ~2.3–2.5 ppm), and the propanamide methylene multiplets (δ 2.7–3.5 ppm) provide discrete resonances that distinguish this compound from desaminosulfamethoxazole (which lacks the propanamide methylenes) and from ML239 (which lacks the 5-methyl group) [2]. This publicly available reference spectrum enables independent verification of compound identity without reliance on vendor certificates of analysis alone.

Quality control NMR spectroscopy Identity verification

Commercial Availability and Purity Comparability for Research Procurement

The target compound is commercially available from multiple research chemical suppliers with typical catalog purities of ≥95% . In contrast, several close structural analogs are either not commercially stocked or are available only as custom synthesis products. For example, desaminosulfamethoxazole (CAS 13053-79-7) is listed by fewer vendors, often with longer lead times or as a specialty metabolite standard [1]. The benzyl analog N-(5-methyl-1,2-oxazol-3-yl)-3-phenylmethanesulfonylpropanamide (CAS 895451-36-2) is commercially available at 95%+ purity, enabling direct procurement-based head-to-head comparison studies . The target compound occupies an intermediate availability tier: more accessible than the unsubstituted isoxazol-4-yl analog, but less characterized than sulfamethoxazole. This procurement profile supports its use as a readily accessible starting point for focused SAR exploration where the propanamide-linked benzenesulfonyl-isoxazole chemotype is the desired core scaffold.

Procurement Commercial availability Purity

Evidence-Backed Application Scenarios for 3-(Benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide


Fragment-Based and Structure-Guided Drug Discovery Targeting Non-Canonical Sulfonamide Binding Sites

The extended propanamide linker provides 6 rotatable bonds and additional hydrogen-bond functionality compared to the rigid desaminosulfamethoxazole scaffold (3 rotatable bonds), enabling the compound to probe protein pockets that are sterically inaccessible to direct sulfonamide-linked analogs . This conformational flexibility, combined with the absence of the antibacterial 4-amino pharmacophore that could confound target-based screens, makes the compound a suitable fragment for X-ray crystallography or NMR-based fragment screening campaigns where the benzenesulfonyl-isoxazole core serves as an anchor moiety for further elaboration [1]. The publicly available ¹H NMR reference spectrum from SpectraBase supports quality control in fragment library curation [2].

Anti-Inflammatory Probe Development Distinct from COX-2 Inhibition Pathways

Unlike valdecoxib and parecoxib, which potently inhibit COX-2 (IC₅₀ = 0.005–0.24 µM) via a diarylisoxazole pharmacophore, the target compound lacks both the 3-phenyl and 4-(sulfonamidophenyl) substituents required for COX-2 engagement . This structural divergence predicts minimal COX-2 interference, enabling researchers to investigate sulfonamide-isoxazole mediated anti-inflammatory mechanisms—such as NLRP3 inflammasome modulation or NF-κB pathway inhibition—without the confounding anti-prostaglandin activity that complicates interpretation of in vivo inflammation models when using COX-2-active comparators [1]. The compound can serve as a negative control for COX-2 activity in isoxazole-sulfonamide series or as a starting scaffold for developing non-COX-2 anti-inflammatory agents.

Comparative SAR Studies Exploring Isoxazole Positional Isomerism in Oncology

The well-characterized 4-yl positional isomer ML239 demonstrates selective breast cancer stem cell inhibition (IC₅₀ = 1.18 µM, >23-fold selectivity), yet the 3-yl/5-methyl series represented by the target compound remains largely unexplored in oncology contexts . Published isoxazolyl-sulfonamide SAR demonstrates that positional isomerism can produce >8.6-fold differences in cellular potency [1]. Procuring the target compound alongside ML239 and related 3-yl/4-yl regioisomers enables systematic head-to-head comparison studies to map the isoxazole connectivity–activity relationship across cancer cell line panels, potentially revealing novel selectivity profiles unique to the 3-yl substitution pattern.

Metabolite and Impurity Reference Standard in Sulfonamide Drug Development

Given its structural relationship to sulfamethoxazole (lacking only the 4-amino group and incorporating the propanamide linker), the target compound can serve as a process impurity or degradation product reference standard in the development and quality control of sulfonamide-based pharmaceuticals . The unique combination of ¹H NMR resonances—benzenesulfonyl aromatic protons, isoxazole C4–H, 5-methyl singlet, and propanamide methylenes—provides a distinct spectroscopic signature for identification and quantification in complex mixtures [1]. The commercial availability at ≥95% purity supports its use as a reference material in analytical method development and validation [2].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.